N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDJVZBNPHCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core. The next step involves the introduction of the hydroxyphenyl group through electrophilic aromatic substitution reactions. Finally, the fluorobenzamide moiety is introduced via amide bond formation, often using reagents like 4-fluorobenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts can be employed to streamline the process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Fluorobenzamide ()
- Core Structure : Replaces the hydroxyphenyl group with a tetrahydrobenzothiophene ring.
- Molecular Formula : C22H17FN2OS2 (MW: 408.51).
- Key Differences : The tetrahydrobenzothiophene ring introduces conformational flexibility compared to the planar hydroxyphenyl group in the target compound. This may reduce π-π stacking interactions but improve solubility due to reduced planarity .
b. 4-Fluoro-N-[3-(2-Fluorophenyl)-4-Methyl-2,3-Dihydro-2-Thienylidene]-Benzamide ()
- Core Structure : Dihydrothienylidene ring with a 2-fluorophenyl substituent.
- Key Differences: The dihydrothienylidene system introduces partial unsaturation and a methyl group, which could sterically hinder target binding compared to the rigid benzothiazole core.
c. 3-(3-Pyridyl)-5-(4-Substituted Phenyl)-4-[N-(Substituted Benzothiazol-2-yl)Amino]-4H-1,2,4-Triazoles ()
- Core Structure: Triazole ring with pyridyl and benzothiazole-amino substituents.
- Key Differences : The triazole ring enables tautomerism (thione ↔ thiol), as confirmed by IR data (C=S stretch at 1247–1255 cm⁻¹) . Fluorine or methyl substituents on the benzothiazole ring enhance antibacterial activity against S. aureus (MIC ≤ 1 µg/mL, comparable to ampicillin) .
Physicochemical Properties
Pharmacological Potential
- Drug Design : Benzothiazole derivatives are frequently explored in patents (e.g., Example 24 in ), highlighting their versatility in targeting enzymes like kinase or tubulin. The hydroxyl group in the target compound may allow for prodrug strategies (e.g., phosphate esterification) to improve bioavailability .
- Synthia Compatibility : The SHELX system () is widely used for crystallographic refinement, suggesting the target compound’s structure could be resolved efficiently for SAR studies.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole moiety coupled with a hydroxyphenyl group and a fluorobenzamide structure. This unique arrangement contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C16H14FN3OS |
| Molecular Weight | 301.36 g/mol |
| Key Functional Groups | Benzothiazole, Hydroxyphenyl, Fluorobenzamide |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells through pathways such as AKT and ERK signaling inhibition .
- Antimicrobial Properties : Studies indicate that derivatives of benzothiazole, including this compound, possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways essential for growth .
Anticancer Studies
A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), H1299 (lung cancer).
- Methods Used :
- MTT Assay : To assess cell viability.
- Flow Cytometry : For apoptosis and cell cycle analysis.
- Western Blotting : To evaluate protein expression related to signaling pathways.
| Cell Line | IC50 Value (μM) | Effect on Apoptosis | Signaling Pathways Inhibited |
|---|---|---|---|
| A431 | 2.5 | Increased | AKT, ERK |
| A549 | 3.0 | Increased | AKT, ERK |
| H1299 | 4.0 | Moderate | AKT |
Antimicrobial Studies
The compound has also been evaluated for its antibacterial properties:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Methods Used :
- Disk Diffusion Method : To determine antibacterial activity.
- Minimum Inhibitory Concentration (MIC) : To quantify effectiveness.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
Case Studies
- Dual Action Study : A recent study highlighted the dual anticancer and anti-inflammatory effects of benzothiazole derivatives similar to this compound. The compound significantly reduced levels of inflammatory cytokines IL-6 and TNF-α while promoting apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the benzothiazole structure can enhance biological activity. For instance, the introduction of fluorine atoms has been linked to improved potency against specific cancer types.
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Step 1 : Condensation of 2-aminothiophenol derivatives with substituted benzaldehydes to form the benzothiazole core .
- Step 2 : Coupling the hydroxyphenyl group to the benzothiazole via Ullmann or Buchwald-Hartwig amination .
- Step 3 : Introducing the 4-fluorobenzamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. How is the compound structurally characterized using crystallography and spectroscopy?
- X-ray Crystallography : Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) confirms orthorhombic symmetry (space group P222) with unit cell parameters a = 7.098 Å, b = 11.423 Å, c = 18.949 Å. SHELX software refines disorder in the benzothiazole ring .
- Spectroscopy : H/C NMR (DMSO-d) identifies key peaks:
Q. What analytical techniques ensure purity and stability during storage?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Store at -20°C under inert gas (N or Ar) to prevent oxidation of the hydroxyphenyl group. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, benzothiazole substitution) influence biological activity?
- Case Study : Replacing the 4-fluorobenzamide group with a trifluoromethyl analog increases lipophilicity (logP from 3.2 to 4.1) and enhances blood-brain barrier penetration in neuroactivity assays .
- Data Contradiction : While fluorination improves metabolic stability, excessive halogenation (e.g., Cl substitution) may reduce solubility, requiring formulation optimization (e.g., PEGylation) .
Q. What computational strategies predict binding modes to biological targets (e.g., BRAF kinase)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BRAF’s αC-helix. Key residues: Lys483 (hydrogen bonding with benzamide carbonyl) and Phe583 (π-π stacking with benzothiazole) .
- MD Simulations : GROMACS simulations (100 ns) reveal conformational stability of the inhibitor in the ATP-binding pocket, with RMSD < 2.0 Å .
Q. How can conflicting data on enzymatic inhibition (e.g., IC variability) be resolved?
- Experimental Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
